molecular formula C18H20N2OS B1225103 (3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione

(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione

Cat. No. B1225103
M. Wt: 312.4 g/mol
InChI Key: YAFAIISMUIZKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione is an aromatic amine.

Scientific Research Applications

Electrochemical Synthesis and Applications

  • Electrochemical Synthesis of Substituted Phenylpiperazines : A study conducted by Nematollahi and Amani (2011) highlights the electrochemical synthesis of new phenylpiperazine derivatives. The process involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, resulting in the formation of phenylpiperazine derivatives with potential applications in various fields due to the unique properties of these compounds (Nematollahi & Amani, 2011).

Synthesis and Biological Activity

  • Synthesis of {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones : Abbasi et al. (2019) synthesized a series of compounds involving (3-hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione. These compounds were tested for their inhibitory activity against the α-glucosidase enzyme and also evaluated for hemolytic and cytotoxic profiles, indicating the potential medicinal applications of these derivatives (Abbasi et al., 2019).

  • Synthesis of Bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes : This research by Sarma and Baruah (2004) focuses on the synthesis of a series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes. These compounds are of interest due to their properties as leuco-dyes which can be oxidized to quinones, exhibiting three distinct colored states. This property could have potential applications in dyes and pigments (Sarma & Baruah, 2004).

Applications in Therapeutics and Drug Development

  • Synthesis and Evaluation of Analgesic and Anti-inflammatory Agents : Gökçe et al. (2005) synthesized a series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives. Among these compounds, one was found to exhibit promising analgesic and anti-inflammatory activities, indicating the potential of these derivatives in therapeutic applications (Gökçe et al., 2005).

  • Development of Long-acting Dopamine Transporter Ligands : A study by Hsin et al. (2002) involved synthesizing and evaluating a series of derivatives of (3-hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione for their interaction with the dopamine and serotonin transporters. This research is significant for the development of therapeutic agents for cocaine abuse treatment (Hsin et al., 2002).

properties

Product Name

(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-hydroxyphenyl)methanethione

InChI

InChI=1S/C18H20N2OS/c21-17-8-4-7-16(13-17)18(22)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2

InChI Key

YAFAIISMUIZKNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC(=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione
Reactant of Route 2
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione
Reactant of Route 3
Reactant of Route 3
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione
Reactant of Route 4
Reactant of Route 4
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione
Reactant of Route 5
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione
Reactant of Route 6
Reactant of Route 6
(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.